molecular formula C16H11NO2 B1669042 Cinchophen CAS No. 132-60-5

Cinchophen

Cat. No.: B1669042
CAS No.: 132-60-5
M. Wt: 249.26 g/mol
InChI Key: YTRMTPPVNRALON-UHFFFAOYSA-N
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Safety and Hazards

Cinchophen can cause serious liver damage . Symptoms of this compound toxicity may present 6 to 12 hours after administration and can include hyperventilation, hyperthermia, gastrointestinal discomfort, diarrhoea, hives, vomiting, delirium, hepatitis, jaundice, anorexia, convulsions, coma, and death .

Future Directions

Cinchophen was considered too dangerous for human use in most countries but has applications in veterinary medicine as a treatment for osteoarthritis in dogs . Scientists are currently developing new and innovative techniques to decrease the use of chemicals, solvents, and catalysts, which are detrimental to both humans and the environment .

Mechanism of Action

Target of Action

Cinchophen, also known as Atophan, Quinophan, and Phenaquin, is an analgesic drug . There is some evidence suggesting that it might interact with replication protein a1 (rpa1), a protein involved in dna replication and repair .

Mode of Action

It has been suggested that this compound may bind and antagonize rpa1 more effectively . This interaction could potentially lead to DNA damage and abnormal activation of ataxia telangiectasia mutated/Rad3 related (ATM/ATR) and checkpoint kinase 2 (CHK2) .

Biochemical Pathways

The drug’s potential interaction with rpa1 suggests that it may influence pathways related to dna replication and repair .

Result of Action

This compound’s action can lead to DNA damage and apoptosis, impairing the development of the enteric nervous system (ENS) in zebrafish . It has also been associated with serious liver damage . Symptoms of this compound toxicity may include hyperventilation, hyperthermia, gastrointestinal discomfort, diarrhea, hives, vomiting, delirium, hepatitis, jaundice, anorexia, convulsions, coma, and death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Nonsteroidal anti-inflammatory drugs (NSAIDs) like this compound have become widely distributed contaminants in the environment due to improper disposal and discharge . These environmental factors might influence the pathogenesis of diseases like Hirschsprung disease (HSCR), a congenital neurocristopathy characterized by the absence of enteric neurons in the hindgut .

Biochemical Analysis

Biochemical Properties

These are heterocyclic compounds containing a quinoline moiety substituted with a phenyl group There is some evidence that it stimulates C-Fos , a protein that plays a crucial role in regulating gene expression.

Cellular Effects

Cinchophen has been found to have significant effects on various types of cells and cellular processes. For instance, it has been observed to cause serious liver damage . Symptoms of this compound toxicity may include hyperventilation, hyperthermia (fever), gastrointestinal discomfort, diarrhea, hives, vomiting, delirium, hepatitis, jaundice, anorexia, convulsions, coma, and even death .

Molecular Mechanism

It is known that this compound can cause serious liver damage . This suggests that it may interact with biomolecules in the liver, potentially inhibiting or activating enzymes and causing changes in gene expression.

Temporal Effects in Laboratory Settings

The effects of this compound can present 6 to 12 hours after administration . Over time, this compound can cause serious liver damage, including fatty degeneration of the heart and kidneys, necrosis of hepatic cells, and yellow atrophy of the liver .

Dosage Effects in Animal Models

In veterinary medicine, this compound is used in combination with Prednisolone to treat arthritis in animals The effects of this compound can vary with different dosages

Metabolic Pathways

It is known that this compound can cause serious liver damage , suggesting that it may interact with enzymes or cofactors in the liver.

Preparation Methods

Chemical Reactions Analysis

Cinchophen undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogens or other electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Cinchophen belongs to the class of organic compounds known as phenylquinolines. Similar compounds include:

This compound is unique due to its specific combination of a phenyl group and a carboxylic acid group attached to the quinoline ring, which contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

2-phenylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO2/c18-16(19)13-10-15(11-6-2-1-3-7-11)17-14-9-5-4-8-12(13)14/h1-10H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTRMTPPVNRALON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0040705
Record name Cinchophen
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Molecular Weight

249.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

RAPIDLY LOSES WATER OF CRYSTALLIZATION ON EXPOSURE TO AIR; SOL IN WATER, ALC; PRACTICALLY INSOL IN ETHER /LITHIUM SALT OCTAHYDRATE/, SOLUBLE IN HOT ALCOHOL, ALKALI; SLIGHTLY SOL IN HOT ACETONE, HOT BENZENE; INSOLUBLE IN PETROLEUM ETHER, WATER, 1 G DISSOLVES IN ABOUT: 400 ML CHLOROFORM, 100 ML ETHER, 120 ML ALCOHOL
Record name CINCHOPHEN
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Color/Form

NEEDLES FROM METHANOL OR DILUTED ALCOHOL, WHITE OR YELLOWISH CRYSTALS OR POWDER, SMALL, WHITE, NEEDLE-LIKE CRYSTALS

CAS No.

132-60-5
Record name 2-Phenyl-4-quinolinecarboxylic acid
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Record name Cinchophen [INN:BAN:NF]
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Record name Cinchophen
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Record name CINCHOPHEN
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Melting Point

218 °C
Record name CINCHOPHEN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2085
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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